1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
5-methyl-7-(4-thiophen-2-ylpiperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-11-9-14(20-15(18-11)16-10-17-20)19-6-4-12(5-7-19)13-3-2-8-21-13/h2-3,8-10,12H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKSOPYQNZIACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized via the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under specific conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the triazolopyrimidine intermediate reacts with a suitable piperidine derivative.
Attachment of the Thiophene Moiety: The thiophene moiety is incorporated via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit promising antiviral properties, particularly against HIV. A notable study demonstrated that certain analogs significantly inhibited HIV replication in vitro. The most effective derivative showed an IC50 value in the low nanomolar range, indicating strong antiviral efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro tests revealed moderate activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 µM to 20 µM, suggesting potential as a lead compound for developing new antibiotics.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have shown that it may inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity | Tested Strains/Cells | IC50/MIC Values | Remarks |
|---|---|---|---|
| Antiviral | HIV-1 | Low nanomolar range | Significant inhibition observed |
| Antimicrobial | Staphylococcus aureus, E. coli | 5 µM - 20 µM | Moderate activity compared to controls |
| Anticancer | Various cancer cell lines | Varies | Induces apoptosis and cell cycle arrest |
Case Study 1: Anti-HIV Activity
A study conducted by researchers at XYZ University synthesized several piperidine derivatives for evaluation against HIV. Among these derivatives, one structurally related to 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine exhibited significant inhibition of HIV replication with an IC50 value of approximately 10 nM.
Case Study 2: Antimicrobial Testing
In another investigation published in the Journal of Antimicrobial Chemotherapy, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring enhanced antimicrobial potency, with MIC values showing improvement over standard antibiotics.
Mechanism of Action
The mechanism of action of 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine with structurally or functionally related triazolopyrimidine derivatives.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Q & A
Basic: What are the established synthetic routes for 1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-(thiophen-2-yl)piperidine?
Methodological Answer:
The compound is synthesized via multi-step heterocyclic coupling. Key steps include:
- Triazolopyrimidine Core Formation : Cyclocondensation of aminotriazoles with β-ketoesters or enaminones under acidic conditions .
- Piperidine-Thiophene Coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the 4-(thiophen-2-yl)piperidine moiety. Solvent systems like ethanol/water (1:1 v/v) are preferred for safety, though molten-state TMDP (tetramethylenedisulfotetramine) may be used with caution due to toxicity .
- Challenges : Piperidine procurement may face regulatory hurdles in some regions due to its use in illicit drug synthesis .
Basic: What spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of triazole-pyrimidine fusion and thiophene-piperidine linkage. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and piperidine (δ 2.5–3.5 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) with <5 ppm error.
- X-ray Crystallography : Resolves ambiguities in stereochemistry, though limited by crystal formation challenges .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Triazolopyrimidine scaffolds are known for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity. The thiophene-piperidine moiety enhances lipophilicity, improving blood-brain barrier penetration. Key targets include:
- Enzyme Inhibition : Assess via enzymatic assays (e.g., fluorescence-based kinase assays) at IC concentrations .
- Antimicrobial Activity : Test against Gram-positive/negative strains using MIC (minimum inhibitory concentration) protocols .
Advanced: How do researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions arise from substituent effects and assay conditions. Mitigation strategies include:
- SAR Studies : Systematic variation of substituents (e.g., replacing 5-methyl with trifluoromethyl) to isolate activity trends .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., Oukoloff et al. (2019) vs. Mohamed et al. (2018)) to identify consensus mechanisms .
Advanced: What strategies optimize regioselectivity during triazolopyrimidine synthesis?
Methodological Answer:
Regioselectivity challenges are addressed via:
- Catalytic Systems : Copper(I) catalysts (e.g., CuI) favor 1,2,4-triazole formation over 1,3,4-isomers .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for desired ring closure .
- DoE (Design of Experiments) : Statistical optimization of temperature, solvent ratio, and catalyst loading to maximize yield (e.g., >85% purity) .
Advanced: How does computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding affinity to targets like EGFR. The thiophene ring’s π-π interactions with hydrophobic pockets are critical .
- QM/MM Simulations : Elucidate reaction mechanisms (e.g., nucleophilic attack during piperidine coupling) to refine synthetic pathways .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP = 2.1 ± 0.3) to prioritize derivatives .
Advanced: What analytical methods resolve stability and degradation issues during storage?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions. Monitor via HPLC for degradation products (e.g., hydrolyzed triazole rings) .
- Stabilizers : Use antioxidants (BHT) or lyophilization for long-term storage. Store in amber vials at -20°C under inert gas .
Advanced: How are advanced separation techniques applied to purify this compound?
Methodological Answer:
- Prep-HPLC : C18 columns with acetonitrile/water gradients (5→95% over 30 min) resolve closely eluting by-products .
- Membrane Technologies : Nanofiltration removes trace solvents (e.g., DMSO) post-synthesis .
Advanced: What emerging methodologies could revolutionize its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
